molecular formula C17H32N2O2 B11521585 N-dodecyl-N'-(prop-2-en-1-yl)ethanediamide

N-dodecyl-N'-(prop-2-en-1-yl)ethanediamide

Cat. No.: B11521585
M. Wt: 296.4 g/mol
InChI Key: PITLQZNPDZSUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-dodecyl-N’-(prop-2-en-1-yl)ethanediamide is an organic compound with a complex structure that includes a dodecyl chain and a prop-2-en-1-yl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dodecyl-N’-(prop-2-en-1-yl)ethanediamide typically involves the reaction of dodecylamine with prop-2-en-1-ylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-dodecyl-N’-(prop-2-en-1-yl)ethanediamide may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously extracted. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

N-dodecyl-N’-(prop-2-en-1-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amides or other derivatives.

Scientific Research Applications

N-dodecyl-N’-(prop-2-en-1-yl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a surfactant or emulsifying agent.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-dodecyl-N’-(prop-2-en-1-yl)ethanediamide exerts its effects involves interactions with cellular membranes and proteins. The dodecyl chain allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. The prop-2-en-1-yl group can interact with specific protein targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-N’-dodecylethanediamide
  • N-(prop-2-en-1-yl)acetamide

Uniqueness

N-dodecyl-N’-(prop-2-en-1-yl)ethanediamide is unique due to its specific combination of a long dodecyl chain and a reactive prop-2-en-1-yl group. This combination imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C17H32N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N-dodecyl-N'-prop-2-enyloxamide

InChI

InChI=1S/C17H32N2O2/c1-3-5-6-7-8-9-10-11-12-13-15-19-17(21)16(20)18-14-4-2/h4H,2-3,5-15H2,1H3,(H,18,20)(H,19,21)

InChI Key

PITLQZNPDZSUKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C(=O)NCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.